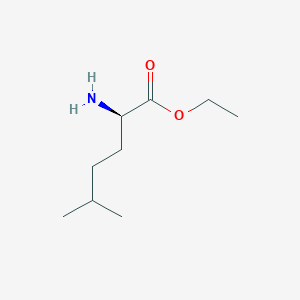![molecular formula C15H13N3O3S B2560512 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1207046-77-2](/img/structure/B2560512.png)
2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-methoxyphenyl group and an acetamide moiety. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thienopyrimidine in the presence of a palladium catalyst.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but lacks the thieno ring.
2-(4-Methoxyphenyl)-4H-thieno[3,2-d]pyrimidin-4-one: Similar structure but lacks the acetamide group.
2-(4-Methoxyphenyl)-4H-thieno[3,2-d]pyrimidin-4-amine: Similar structure but has an amine group instead of an acetamide group.
Uniqueness
2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to the presence of both the thieno[3,2-d]pyrimidine core and the acetamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-10-4-2-9(3-5-10)11-7-22-14-13(11)17-8-18(15(14)20)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHHTBNDYUBENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2560429.png)


![2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2560433.png)

![2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2560438.png)
![2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560441.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2560444.png)

![3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2560447.png)
![5-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]-2-fluorobenzoyl chloride](/img/structure/B2560448.png)

![(Z)-ethyl 2-((8-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2560451.png)
![1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE](/img/structure/B2560452.png)
